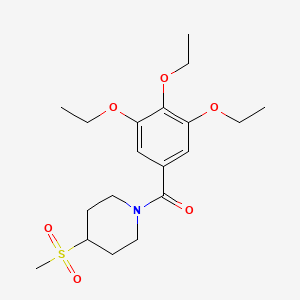
(4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone is a synthetic organic compound that features a piperidine ring substituted with a methylsulfonyl group and a methanone group attached to a triethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Triethoxyphenyl Moiety: The final step involves the coupling of the triethoxyphenyl group to the piperidine ring through a methanone linkage, which can be achieved using reagents like triethoxybenzaldehyde and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This might include continuous flow reactions, use of automated reactors, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.
Reduction: Reduction reactions may target the methanone group, converting it to an alcohol.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostic Tools: Used in the development of imaging agents for medical diagnostics.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mecanismo De Acción
The mechanism by which (4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The piperidine ring and the triethoxyphenyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- (4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)ethanone
Uniqueness
(4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the triethoxyphenyl moiety, in particular, differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Propiedades
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO6S/c1-5-24-16-12-14(13-17(25-6-2)18(16)26-7-3)19(21)20-10-8-15(9-11-20)27(4,22)23/h12-13,15H,5-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYXZGNHAXCGOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2390573.png)
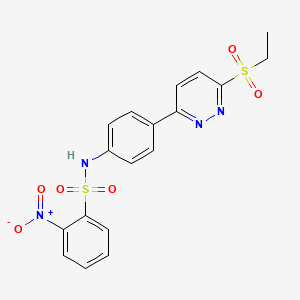
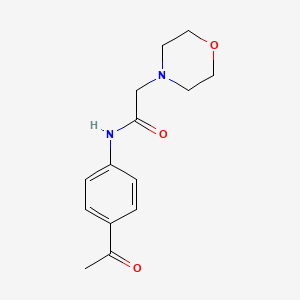
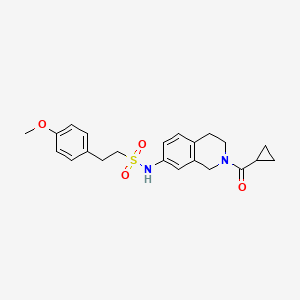
![Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B2390580.png)
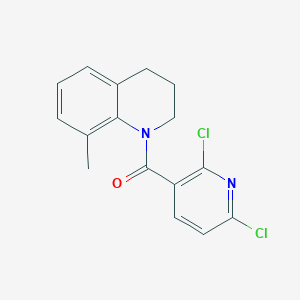
![(5-bromofuran-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2390583.png)
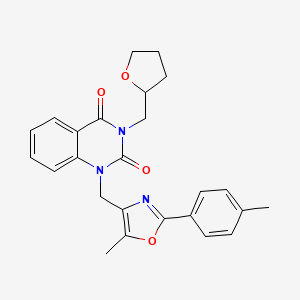
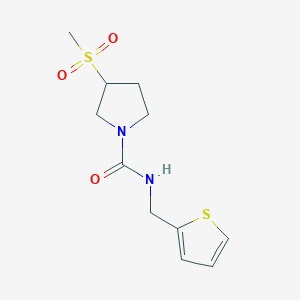
![3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2390586.png)
![2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2390587.png)
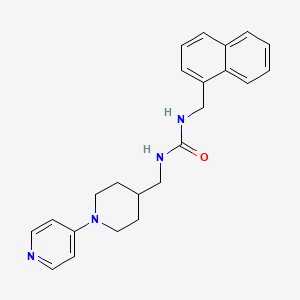
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2390594.png)
![(Z)-methyl 2-(6-methoxy-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390595.png)
